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Introduction and Compound Overview

Propiomazine is a pharmaceutical compound belonging to the phenothiazine class of heterocyclic

compounds, which are characterized by a tricyclic structure comprising two benzene rings fused to a central

ring containing nitrogen and sulfur atoms. Primarily known for its sedative and antihistaminic properties,

propiomazine has been clinically used for decades as a pre-anesthetic sedative and for the treatment of

insomnia. Approved by the FDA in 1960, propiomazine continues to be relevant in medical practice,

particularly in surgical settings and for managing anxiety associated with medical procedures. The

compound's molecular structure shares the fundamental phenothiazine scaffold but is distinguished by a

propionyl group at position 2, which significantly influences its receptor binding affinity and

pharmacological profile compared to other phenothiazine derivatives. Unlike many phenothiazines that

possess significant antipsychotic activity, propiomazine demonstrates only weak dopamine receptor

blockade, resulting in a clinical profile dominated by sedative effects with minimal extrapyramidal side

effects, making it particularly valuable in specific clinical scenarios where sedation without profound

antipsychotic action is desired [1] [2].

The phenothiazine chemical class represents one of the most extensively studied and therapeutically

utilized heterocyclic systems in medicinal chemistry. Since the initial synthesis of phenothiazine by
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Bernthsen in 1883, over 5,000 derivatives have been prepared and evaluated for biological activity, with at

least 100 compounds having been used clinically. The remarkable versatility of the phenothiazine scaffold

is evidenced by its diverse pharmacological applications, ranging from antipsychotic and antihistaminic

agents to antimicrobial and anticancer candidates. This structural flexibility allows for extensive chemical

modifications at multiple positions, enabling fine-tuning of physicochemical properties and receptor

interactions to achieve desired therapeutic effects. The continuous research interest in phenothiazine

derivatives, including propiomazine, stems from their favorable bioavailability, established safety profiles,

and potential for repurposing in emerging therapeutic areas, particularly in addressing drug-resistant

infections and oncological indications [3] [4].

Pharmacological Properties and Mechanisms

Core Pharmacological Profile

Table 1: Fundamental Pharmacological Properties of Propiomazine

Property Specification Clinical Relevance

Primary
Indications

Pre-operative sedation, insomnia,

anxiety during medical procedures,
adjunct during labor

Used primarily in surgical and

procedural contexts rather than chronic
conditions

Mechanism of
Action

Antagonism at H1 histamine receptors;
weak dopamine receptor blockade

Sedative effects primarily mediated
through H1 blockade rather than

dopamine antagonism

Receptor Affinity
Profile

Broad receptor interactions but

strongest at H1 histamine receptors

Explains preferential sedative rather

than antipsychotic activity

Elimination Half-
life

Approximately 9 hours Suitable for preoperative and

procedural use with sustained effect

Bioavailability
(Oral)

~33% Moderate first-pass metabolism;

parenteral administration often
preferred
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Property Specification Clinical Relevance

Protein Binding ~81% Moderate plasma protein binding
allowing for reasonable tissue

distribution

Propiomazine exerts its primary therapeutic effects through potent antagonism of histamine H1 receptors,

which represents its dominant mechanism of action. This H1 receptor blockade is primarily responsible for

the compound's sedative and anxiolytic properties, which constitute its main clinical applications. Unlike

typical antipsychotic phenothiazines, propiomazine demonstrates only weak dopamine receptor blockade,

particularly at D2 receptors, which explains its minimal antipsychotic efficacy and reduced potential for

extrapyramidal side effects. The strategic incorporation of a propionyl group at position 2 of the

phenothiazine ring system significantly influences its receptor binding characteristics, reducing affinity for

dopamine receptors while maintaining strong interactions with histaminergic receptors. This specific receptor

profile makes propiomazine particularly valuable in clinical scenarios where sedation is desired without the

neurological side effects often associated with strong dopamine antagonists [1] [5].

The pharmacokinetic profile of propiomazine is characterized by moderate oral bioavailability of

approximately 33%, indicating significant first-pass metabolism. The compound demonstrates moderate

plasma protein binding of approximately 81%, facilitating reasonable tissue distribution while maintaining

adequate free drug concentrations for pharmacological activity. With an elimination half-life of

approximately 9 hours, propiomazine provides sustained sedative effects suitable for preoperative

medication and procedural sedation. The hydrochloride salt form is preferred clinically due to its superior

water solubility and bioavailability compared to alternative salt forms such as the maleate. This favorable

solubility profile allows for more predictable absorption and dose-response relationships, which is

particularly important in surgical and procedural settings where precise sedative effects are required [1] [2].

Comprehensive Receptor Interaction Profile

Table 2: Detailed Receptor Binding Profile of Propiomazine
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Receptor
Type

Affinity Functional Consequence Therapeutic Implications

Histamine H1 High affinity;

primary target

Strong sedative and anxiolytic

effects

Primary mechanism for pre-

operative sedation

Dopamine D2 Weak antagonist

activity

Minimal antipsychotic effect;

low extrapyramidal symptom
risk

Distinguished from antipsychotic

phenothiazines

Serotonin 5-
HT2A

Moderate
antagonist

activity

Potential mood-stabilizing
effects

May contribute to overall
calming effect

Muscarinic
M1-M5

Broad

antagonism

Mild anticholinergic effects

(dry mouth, blurred vision)

Side effect profile consideration

Alpha-1
Adrenergic

Moderate

antagonist
activity

Orthostatic hypotension

potential

Important consideration in

hemodynamically vulnerable
patients

Propiomazine exhibits a complex polypharmacological profile, interacting with multiple receptor systems

beyond its primary histamine H1 target. The compound demonstrates antagonist activity at serotonin 5-

HT2A receptors, which may contribute to its overall calming and potential mood-stabilizing effects.

Additionally, propiomazine shows broad muscarinic acetylcholine receptor blockade (M1-M5), resulting

in mild anticholinergic effects that may include dry mouth and blurred vision in some patients. The

moderate alpha-1 adrenergic receptor antagonism contributes to potential cardiovascular effects,

particularly orthostatic hypotension, which requires consideration in hemodynamically vulnerable patients.

This multi-receptor profile, while contributing to the compound's therapeutic effects, also necessitates careful

patient selection and monitoring, particularly in individuals with comorbidities or those taking concomitant

medications with similar side effect profiles [1] [5].

The unique receptor interaction signature of propiomazine distinguishes it from other phenothiazine

derivatives. Specifically, its greater activity at serotonin 5-HT2A receptors compared to dopamine D2

receptors may explain its reduced potential for inducing extrapyramidal symptoms, a significant advantage

over typical antipsychotic phenothiazines. Furthermore, propiomazine demonstrates a relative sparing of
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dopamine receptors in the tuberoinfundibular pathway, resulting in a lower incidence of

hyperprolactinemia compared to typical antipsychotics or risperidone. This specific receptor interaction

profile, combined with its favorable pharmacokinetic characteristics, positions propiomazine as a specialized

agent within the phenothiazine class, particularly suited for procedural sedation rather than psychiatric

applications. Understanding these nuanced receptor interactions enables clinicians to optimize therapeutic

applications while minimizing adverse effects through appropriate patient selection and dosing strategies [1]

[5].

Chemical Structure and Structure-Activity
Relationships

Fundamental Chemical Characteristics

Table 3: Chemical Properties and Structure-Activity Relationships of Propiomazine

Structural Element Chemical Feature Impact on Activity & Properties

Phenothiazine
Core

Tricyclic system with nitrogen and

sulfur atoms

Provides fundamental scaffold for

receptor interactions

Position 2
Substituent

Propionyl group (C2H5C=O) Reduces dopamine affinity while

maintaining H1 antagonism

Position 10 Side
Chain

Dimethylaminopropyl group Influences receptor affinity profile and

pharmacokinetics

Salt Forms Hydrochloride (preferred), maleate Hydrochloride offers superior solubility

and bioavailability

Molecular Weight 340.49 g·mol⁻¹ Within optimal range for blood-brain

barrier penetration

The chemical structure of propiomazine is characterized by the fundamental phenothiazine tricyclic

system, specifically modified at two key positions that critically influence its pharmacological properties. At
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position 2, propiomazine features a propionyl group (C2H5C=O), which distinguishes it from related

phenothiazines such as chlorpromazine (which has a chlorine atom at this position) and contributes

significantly to its unique receptor binding profile. The dimethylaminopropyl side chain at position 10 is a

common feature shared with several other phenothiazine derivatives and plays an important role in

determining receptor affinity and pharmacokinetic behavior. The compound's molecular formula is

C20H24N2OS, with a molecular weight of 340.49 g·mol⁻¹, placing it within the optimal range for blood-

brain barrier penetration and central nervous system activity. The presence of both nitrogen and sulfur atoms

in the central ring creates regions of varied electron density that facilitate interactions with multiple receptor

types, while the largely planar tricyclic system enables insertion into hydrophobic binding pockets [1] [3]

[5].

The physicochemical properties of propiomazine significantly influence its formulation and clinical

application. The compound is typically administered as the hydrochloride salt, which offers superior water

solubility compared to alternative salt forms such as the maleate. This enhanced solubility translates to

improved dissolution characteristics and more predictable bioavailability, which is particularly important for

drugs used in surgical and procedural settings where precise dosing is critical. The logP value of

approximately 4.5 indicates moderate lipophilicity, facilitating blood-brain barrier penetration while still

maintaining adequate aqueous solubility for formulation development. The compound's structural

relationship to promethazine (differing only in the propionyl versus hydrogen substitution at position 2)

demonstrates how subtle modifications to the phenothiazine scaffold can significantly alter receptor binding

preferences and therapeutic applications, with propiomazine exhibiting enhanced sedative properties

compared to its predecessor [1] [2] [3].

Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of propiomazine and related phenothiazines have been

extensively studied, revealing key structural determinants of pharmacological activity. The propionyl

substituent at position 2 is a critical feature that significantly reduces dopamine receptor affinity while

maintaining potent H1 histamine receptor blockade, thereby shifting the clinical profile from antipsychotic to

predominantly sedative. This modification also influences the compound's electronic distribution, potentially

altering its interaction with receptor binding sites. The length and composition of the side chain at position

10 profoundly affects receptor affinity and selectivity; the three-carbon chain with terminal dimethylamino

group in propiomazine represents an optimal balance between receptor affinity and physicochemical
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properties, providing sufficient flexibility for receptor engagement while maintaining appropriate

physicochemical characteristics for bioavailability and distribution [1] [4].

Systematic SAR studies across the phenothiazine class have demonstrated that modifications at multiple

positions of the core structure can dramatically alter biological activity. Small electron-withdrawing

substituents at position 2 typically enhance antipsychotic potency but reduce sedative properties, making

propiomazine's propionyl group particularly interesting as it maintains sedative efficacy while minimizing

antipsychotic activity. The nature of the terminal amino group in the side chain influences not only

receptor affinity but also metabolic stability, with tertiary amines like the dimethylamino group in

propiomazine generally offering favorable pharmacokinetic profiles. Additionally, oxidation of the sulfur

atom in the central ring can significantly alter receptor binding characteristics and metabolic clearance,

though propiomazine is typically administered in the non-oxidized form. Understanding these nuanced

structure-activity relationships enables medicinal chemists to strategically design new phenothiazine

derivatives with optimized therapeutic profiles for specific clinical applications [3] [4].

Therapeutic Applications and Clinical Profile

Established Clinical Uses

Table 4: Clinical Applications and Safety Profile of Propiomazine

Application
Context

Dosing & Administration Risk Considerations

Pre-operative
Sedation

Oral, IM, or IV administration;

individualized dosing

Monitor for respiratory depression,

particularly with concomitant opioids

Insomnia
Management

Oral administration, typically single

evening dose

Tolerance development with prolonged use;

not recommended for long-term therapy

Procedural
Anxiety

Individualized dosing based on

procedure length and intensity

Synergistic effects with other CNS

depressants requires dose adjustment
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Application
Context

Dosing & Administration Risk Considerations

Labor Adjunct Combined with analgesics; careful

timing considerations

Neonatal sedation monitoring required

Special
Populations

Reduced dosing in elderly, hepatic

impairment

Increased susceptibility to orthostatic

hypotension and anticholinergic effects

Propiomazine is primarily employed for pre-operative sedation and anxiety reduction before surgical or

diagnostic procedures, where its rapid onset and reliable sedative effects facilitate patient cooperation and

comfort. The compound is also clinically used for the short-term management of insomnia, particularly in

cases where pronounced sedation is desired. As an adjunct during labor, propiomazine is administered in

combination with analgesics to reduce anxiety and enhance pain management. The drug is available in

various formulations, including oral, intramuscular, and intravenous preparations, allowing for flexible

administration routes tailored to specific clinical scenarios. The optimal dosing of propiomazine must be

individualized based on patient factors including age, comorbidities, concomitant medications, and the

specific clinical context, with particular caution recommended in elderly patients and those with hepatic

impairment due to reduced metabolic capacity [1] [2].

The clinical efficacy of propiomazine in these applications stems from its potent sedative properties, which

provide calmness and drowsiness without profound anesthesia. Studies have demonstrated that propiomazine

significantly improves sleep induction and maintenance in insomniac patients, with particular effectiveness

in cases characterized by difficulty falling asleep. In procedural contexts, propiomazine effectively reduces

preoperative anxiety, facilitating smoother induction of anesthesia and potentially reducing anesthetic

requirements. When used during labor, the compound provides sedation that complements analgesic

regimens, potentially enhancing pain management while minimizing maternal stress. The versatility of

administration routes allows clinicians to select the most appropriate method based on urgency of effect,

patient characteristics, and clinical setting, with intravenous administration providing the most rapid onset

and oral administration offering convenience for pre-procedural preparation [1] [2].

Adverse Effects and Safety Considerations
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The safety profile of propiomazine is characterized by expected sedative effects, which represent an

extension of its pharmacological activity, along with other side effects related to its receptor interactions. The

most commonly reported adverse effect is dose-dependent drowsiness, which occurs predictably and

typically aligns with the drug's therapeutic intent. Other frequently observed side effects include dry mouth

and blurred vision resulting from muscarinic receptor blockade, as well as orthostatic hypotension and

dizziness related to alpha-adrenergic receptor antagonism. These effects are generally manageable through

appropriate dosing and administration timing, particularly avoiding activities requiring mental alertness such

as driving or operating machinery. The risk of extrapyramidal symptoms is notably lower with

propiomazine compared to typical antipsychotic phenothiazines, consistent with its relatively weak

dopamine receptor blockade, though rare cases have been reported particularly at higher doses [1] [2].

More serious adverse effects, though uncommon, include seizures, cardiac arrhythmias, significant

hypotension, and the neuroleptic malignant syndrome. The potential for respiratory depression

necessitates caution when co-administering with other central nervous system depressants, including opioids,

benzodiazepines, and alcohol. The drug interaction potential of propiomazine is significant, particularly

with other agents exhibiting sedative, hypotensive, or anticholinergic properties, requiring careful medication

review and potential dose adjustments when used concomitantly. Propiomazine is classified as a pregnancy

category C drug, indicating that risk cannot be ruled out, and should therefore be used during pregnancy only

if clearly needed. Similarly, caution is advised during breastfeeding due to limited safety data. The

availability of multiple salt forms has clinical implications, with the hydrochloride salt generally preferred

due to superior solubility and bioavailability compared to the maleate salt [1] [2].

Experimental Research Methodologies

Synthesis and Analytical Characterization

The synthetic approaches to phenothiazine derivatives like propiomazine typically begin with the

fundamental phenothiazine core structure, which can be prepared through various methods including the

condensation of 2-aminodiphenyl sulfide with α-haloketones or α-haloesters. For propiomazine specifically,

strategic functionalization at position 2 with the propionyl group represents a key synthetic step, typically

achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The

introduction of the dimethylaminopropyl side chain at position 10 generally involves alkylation
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procedures, often utilizing appropriate halogenated precursors. More recent synthetic methodologies have

incorporated advanced catalytic approaches and microwave-assisted techniques to improve yields, reduce

reaction times, and enhance regioselectivity. These modern synthetic strategies have expanded the

accessibility of phenothiazine derivatives for structure-activity relationship studies and the exploration of

new therapeutic applications [6] [7] [4].

Analytical characterization of propiomazine and related phenothiazine derivatives employs a

comprehensive suite of techniques to confirm structural identity and assess purity. Nuclear Magnetic

Resonance (NMR) spectroscopy, particularly 1H NMR (500 MHz), provides detailed information about

hydrogen environments and connectivity, with characteristic chemical shifts for the propionyl methyl and

methylene protons typically observed in the range of 1.0-1.2 ppm and 2.8-3.0 ppm, respectively. Mass

spectrometric analysis confirms molecular weight and fragmentation patterns, while high-performance

liquid chromatography (HPLC) assesses chemical purity and identifies potential impurities. Elemental

analysis further verifies composition, and melting point determination provides additional purity

assessment. For salt forms such as the hydrochloride, comparative solubility studies are essential to

evaluate biopharmaceutical properties, with the hydrochloride salt demonstrating significantly superior

aqueous solubility (>1 g/mL) compared to the maleate salt (3.8 mg/mL), explaining its preferred clinical use

[6] [2].

Antimicrobial Activity Assessment

Table 5: Standard Experimental Protocols for Antimicrobial Evaluation of Phenothiazine Derivatives

Protocol
Component

Standard Method Key Parameters Measured

Sample
Preparation

Dissolution in DMSO (25 mg/mL
stock)

Serial dilutions in appropriate culture
media

Microbial Strains Gram-positive, Gram-negative
bacteria, fungal species

Reference strains and clinically isolated
resistant strains

Activity Screening Broth microdilution methods Minimum Inhibitory Concentration (MIC)
determination
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Protocol
Component

Standard Method Key Parameters Measured

Fungal Testing Seven fungal species typically

included

Candida albicans, Cryptococcus

neoformans priority pathogens

Resistance
Assessment

Comparison with standard

antibiotics

Identification of potency against drug-

resistant strains

The evaluation of antimicrobial activity for phenothiazine derivatives follows standardized

microbiological assays to determine efficacy against various pathogenic strains. Broth microdilution

methods represent the gold standard for determining Minimum Inhibitory Concentrations (MICs), with

compounds typically tested against a panel of reference strains including both Gram-positive (e.g.,

Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as clinically relevant

fungal species (e.g., Candida albicans). Testing typically includes drug-resistant strains such as methicillin-

resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis to

assess potential utility in addressing antimicrobial resistance. Sample preparation generally involves initial

dissolution in dimethyl sulfoxide (DMSO) to create stock solutions (typically 25 mg/mL), followed by serial

dilution in appropriate culture media to achieve the desired concentration range for testing. Incubation

conditions are standardized according to specific microbial requirements, with turbidity measurements or

metabolic indicators used to assess growth inhibition [6] [4].

The interpretation of antimicrobial results requires careful consideration of multiple factors, including

MIC values relative to known antimicrobial agents, spectrum of activity, and potential selectivity indices. For

phenothiazine derivatives, promising activity is typically demonstrated by MIC values below 10 μg/mL

against specific pathogens, with particular interest in compounds showing efficacy against drug-resistant

strains. Additionally, specialized assays may be employed to investigate specific mechanisms of

antimicrobial action, including efflux pump inhibition studies, biofilm disruption assessments, and

combination therapy approaches with conventional antibiotics to identify potential synergistic interactions.

The time-kill kinetics of promising compounds further characterize antimicrobial activity, distinguishing

between bacteriostatic and bactericidal effects. For antifungal applications, specialized testing against

priority pathogens identified by the WHO Fungal Priority Pathogen List (such as Cryptococcus neoformans)

provides clinically relevant data regarding potential therapeutic utility [6] [8] [4].
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Diagram 1: Antimicrobial mechanisms of phenothiazine derivatives showing multiple pathways leading to

microbial cell death and growth inhibition.

Research Applications and Future Directions

Emerging Research Applications
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Phenothiazine derivatives including propiomazine have demonstrated promising potential in several

emerging research areas beyond their traditional clinical applications. Significant attention has focused on

their antimicrobial properties, particularly against drug-resistant pathogens where conventional antibiotics

show limited efficacy. Studies have revealed that various phenothiazine derivatives exhibit potent activity

against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and

extensively drug-resistant Mycobacterium tuberculosis. The antifungal potential of these compounds has

also garnered interest, with research demonstrating efficacy against priority fungal pathogens including

Cryptococcus neoformans. The multifaceted mechanisms underlying these antimicrobial effects include

disruption of microbial cell membranes, inhibition of efflux pumps, interference with DNA replication,

generation of reactive oxygen species, and disruption of biofilm formation. These diverse mechanisms make

phenothiazines particularly attractive for addressing the growing challenge of antimicrobial resistance, as

they may bypass conventional resistance pathways [6] [3] [4].

In the oncological domain, phenothiazine derivatives have demonstrated intriguing anticancer properties

through multiple mechanisms. Research has revealed that certain structural analogs can induce monocytic

differentiation and promote apoptotic cell death in various cancer cell lines, potentially through

internucleosomal DNA fragmentation pathways. Additional anticancer mechanisms include multidrug

resistance (MDR) reversal by inhibiting P-glycoprotein and other efflux transporters, thereby enhancing the

efficacy of conventional chemotherapeutic agents. The anti-inflammatory potential of novel phenothiazine

derivatives has also been investigated, with some compounds demonstrating significant in vivo anti-

inflammatory activity with reduced ulcerogenic liability compared to reference drugs. Other emerging

research applications include antiviral activity against HIV-1 through binding to TAR RNA, anticonvulsant

properties in seizure models, and potential neuroprotective effects in conditions such as Alzheimer's and

Creutzfeldt-Jakob diseases, highlighting the remarkable therapeutic versatility of this chemical class [7] [4].

Design Strategies for Novel Derivatives

Modern medicinal chemistry approaches to phenothiazine derivative design focus on structural

modifications that enhance desired biological activities while minimizing unwanted side effects. Key

strategies include introduction of diverse substituents at the nitrogen atom (position 10), incorporating

various acyl groups, heterocycles, and complex side chains to modulate receptor affinity and selectivity.

Additionally, substitution patterns on the benzene rings (positions 1-4 and 6-9) significantly influence

electronic properties, steric factors, and overall pharmacophore characteristics. The oxidation state of the
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sulfur atom represents another important design parameter, with sulfoxide and sulfone derivatives often

exhibiting altered biological profiles compared to the parent sulfide compounds. More extensive

modifications of the tricyclic ring system itself, including replacement of benzene rings with

heteroaromatic or homoaromatic systems, have yielded compounds with novel biological activities and

improved therapeutic indices [6] [7] [4].

Structure-activity relationship studies have identified several key structural features that correlate with

enhanced biological activity in specific therapeutic domains. For antimicrobial applications, chalcone-based

phenothiazine derivatives with extended conjugation systems have demonstrated particularly promising

activity against both Gram-positive and Gram-negative bacteria. In anticancer applications,

benzophenothiazines with naphthalene ring systems instead of benzene rings have shown enhanced

cytotoxic activity and MDR reversal properties. The incorporation of azole and azine rings into

phenothiazine side chains has yielded compounds with improved antifungal activity and potential for

addressing resistant fungal infections. These design strategies, combined with modern computational

approaches including molecular docking studies and quantitative structure-activity relationship (QSAR)

models, continue to drive the development of novel phenothiazine derivatives with optimized

pharmacological profiles for emerging therapeutic applications [6] [7] [4].
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Diagram 2: Derivative design workflow for phenothiazine-based drug development showing multiple

structural modification pathways.
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Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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